Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
Overview
Description
Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is a chemical compound characterized by its phenyl group attached to a carbamate moiety, which in turn is connected to a pyridine ring substituted with a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-(trifluoromethyl)pyridin-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with in-line monitoring and control systems to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl (4-(trifluoromethyl)pyridin-2-yl)carboxylate.
Reduction: Reduction reactions can lead to the formation of phenyl (4-(trifluoromethyl)pyridin-2-yl)amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia and amines are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Phenyl (4-(trifluoromethyl)pyridin-2-yl)carboxylate
Reduction: Phenyl (4-(trifluoromethyl)pyridin-2-yl)amine
Substitution: Various substituted phenyl carbamates
Scientific Research Applications
Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of agrochemicals and materials due to its trifluoromethyl group, which imparts unique properties.
Mechanism of Action
The mechanism by which Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its potential use as an inhibitor or modulator in biological systems.
Comparison with Similar Compounds
Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is unique due to its trifluoromethyl group, which provides distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
Phenyl (4-(trifluoromethyl)phenyl)carbamate
Phenyl (4-(trifluoromethyl)pyridin-3-yl)carbamate
Phenyl (4-(trifluoromethyl)pyridin-4-yl)carbamate
These compounds differ in their positions of the trifluoromethyl group on the pyridine ring, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
phenyl N-[4-(trifluoromethyl)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-17-11(8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXVBKDLPVSPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728469 | |
Record name | Phenyl [4-(trifluoromethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857265-11-3 | |
Record name | Phenyl [4-(trifluoromethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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